![molecular formula C8H8N4O B1616710 N-Aminobenzimidazol-2-ylcarboxamide CAS No. 5436-00-0](/img/structure/B1616710.png)
N-Aminobenzimidazol-2-ylcarboxamide
描述
N-Aminobenzimidazol-2-ylcarboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole ring with an amino group at the nitrogen atom and a carboxamide group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then further reacted with appropriate reagents to introduce the amino and carboxamide groups .
Industrial Production Methods
Industrial production of N-Aminobenzimidazol-2-ylcarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions
N-Aminobenzimidazol-2-ylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
科学研究应用
Anticancer Activity
Research has indicated that N-Aminobenzimidazol-2-ylcarboxamide may possess anticancer properties. A study focused on the synthesis and biological evaluation of similar benzimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific pathways crucial for cancer cell proliferation .
Immunomodulatory Effects
The compound has been explored for its immunostimulatory potential. It is classified as a small molecule immuno-potentiator (SMIP), which can enhance the immune response to antigens. This property makes it a candidate for developing treatments for infectious diseases and cancer immunotherapy .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria. The compound's mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic processes .
Study on Anticancer Activity
A comprehensive study conducted by researchers synthesized various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study concluded that further investigation into the structure-activity relationship (SAR) could enhance its efficacy as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
HT-29 | 15.0 | Cell cycle arrest |
Immunomodulatory Research
In another investigation, this compound was tested for its ability to modulate immune responses in vitro. The findings revealed that the compound significantly increased the proliferation of T-cells when co-cultured with antigen-presenting cells, suggesting its potential use in vaccine formulations or as an adjunct therapy in cancer treatment .
作用机制
The mechanism of action of N-Aminobenzimidazol-2-ylcarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, disrupting their normal functions. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
N-Aminobenzimidazol-2-ylcarboxamide can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Similar structure but lacks the carboxamide group.
Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
2-Mercaptobenzimidazole: Contains a thiol group instead of an amino group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
生物活性
N-Aminobenzimidazol-2-ylcarboxamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C8H8N4O
- Molecular Weight : 176.18 g/mol
- Structure : The compound features a benzimidazole core, which is known for its ability to interact with various biological targets.
This compound and its derivatives have shown significant activity against several biological targets, particularly in the realm of infectious diseases and cancer.
- Antimalarial Activity : A series of 2-aminobenzimidazoles, including this compound, were found to exhibit potent in vitro activity against Plasmodium falciparum, the causative agent of malaria. The most potent derivatives demonstrated IC50 values as low as 6.4 nM against the chloroquine-resistant strain, indicating a promising avenue for antimalarial drug development .
- Inhibition of TRPC Channels : The compound has been identified as a potent inhibitor of TRPC4 and TRPC5 channels, which are implicated in various physiological functions and pathologies. The inhibition was rapid and independent of the activation mode, suggesting a direct blocking mechanism . This activity has potential implications for treating conditions related to abnormal calcium signaling.
- Antiparasitic Activity : Research indicates that derivatives of this compound show broad-spectrum antiparasitic effects, effective against Trypanosoma cruzi and Leishmania species. These findings suggest that this class of compounds could be developed into effective treatments for neglected tropical diseases .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Pathway | IC50 Value (nM) | Reference |
---|---|---|---|
Antimalarial | Plasmodium falciparum | 6.4 | |
TRPC Channel Inhibition | TRPC4/TRPC5 | Not specified | |
Antileishmanial | Leishmania | Not specified |
Case Study: Antimalarial Efficacy
In a study assessing the efficacy of various 2-aminobenzimidazole derivatives, one compound exhibited an IC50 value of 42 nM against the P. falciparum 3D7 strain. Notably, this compound showed no cytotoxicity to human cells at concentrations exceeding 50 μM, highlighting its potential as a safe therapeutic option .
Case Study: TRPC Channel Inhibition
A separate investigation into the effects of aminobenzimidazole derivatives on TRPC channels demonstrated that these compounds could effectively block calcium influx in neuronal cells, potentially offering therapeutic strategies for neurological disorders characterized by dysregulated calcium signaling .
属性
IUPAC Name |
1H-benzimidazole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGUARKPBKURMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202740 | |
Record name | N-Aminobenzimidazol-2-ylcarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-00-0 | |
Record name | N-Aminobenzimidazol-2-ylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC21400 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Aminobenzimidazol-2-ylcarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。